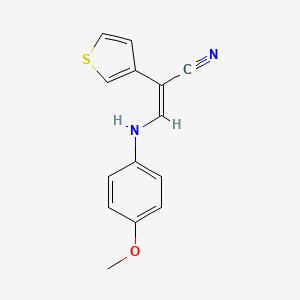

3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile

Overview

Description

3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyacrylonitrile-based Nanocomposite Fibers

Polyacrylonitrile (PAN) is an acrylic polymer with significant commercial and scientific value due to its superior chemical, electrical, mechanical, and thermal properties. The integration of nanofillers, such as graphene, graphene oxide, carbon nanotube, and metal nanoparticles into PAN fibers, has led to significant improvements in the physical properties of nanocomposite fibers. These advancements have resulted in a variety of applications, including energy production and storage devices, sensors, electromagnetic interference shielding materials, metal ion detoxification, and antimicrobial relevance. The major challenges for further development of these nanocomposite fibers include achieving scalable fabrication, low cost, high selectivity, excellent recyclability, and high absorption capacity. Future research efforts are necessary to overcome these challenges and commercialize the technology (Ayesha Kausar, 2019).

Acrylonitrile Production Processes

Acrylonitrile (ADN) serves as a crucial raw material in the chemical industry, mainly for the synthesis of hexamethylenediamine, a key component of nylon 6,6. Various production methods exist, including electrolytic hydrodimerization of acrylonitrile, hydrocyanation of butadiene, and catalytic dehydration of adipic acid and ammonia. These processes have their own sets of advantages and challenges, with the hydrocyanation process noted for its superior atom economy but associated with the use of highly toxic hydrogen cyanide. This highlights the need for continued development and optimization of ADN production methods to enhance efficiency and safety (Zhu Yunfeng et al., 2015).

Poly(meth)acrylimide Foams Synthesis

The synthesis of poly(meth)acrylimides (PMIs) and polyacrylimides through the intramolecular thermal imidisation of (meth)acrylic polymers has seen significant research development. These materials, including the 'Rohacell' series based on bulk copolymers of methacrylonitrile and methacrylic acid, have potential for cost reduction and expanded application areas due to advancements in the last 15 years. This demonstrates the importance of ongoing research in alternative variants for PMI foam production, aimed at enhancing the properties and reducing the costs of these materials (O. Kazantsev et al., 2020).

Terpolymerization and Copolymer Applications

Terpolymerization involving acrylonitrile has been explored for creating materials with specific properties, such as enhanced mechanical strength or chemical resistance. This process, which involves the polymerization of acrylonitrile with other monomers, has applications in creating new materials for industrial use, including plastics, fibers, and resins. The synthesis and application of these copolymers demonstrate the versatility of acrylonitrile in polymer chemistry and material science (A. Srivastava et al., 2002).

Properties

IUPAC Name |

(E)-3-(4-methoxyanilino)-2-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-14-4-2-13(3-5-14)16-9-12(8-15)11-6-7-18-10-11/h2-7,9-10,16H,1H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFLQOIXQWKRDM-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate](/img/structure/B3139535.png)

![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)

![4-({[(2-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B3139546.png)

![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile](/img/structure/B3139582.png)

![1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone](/img/structure/B3139587.png)

![N'-[(2-oxo-3-pyrrolidinylidene)methyl]benzenesulfonohydrazide](/img/structure/B3139591.png)

![5-(methoxymethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3139612.png)

![N-(4-chlorophenyl)-3-(hydroxyimino)-2-[(methoxyimino)methyl]propanamide](/img/structure/B3139633.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B3139635.png)